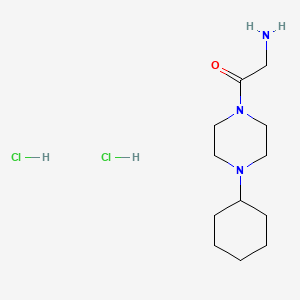

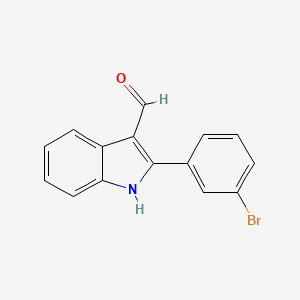

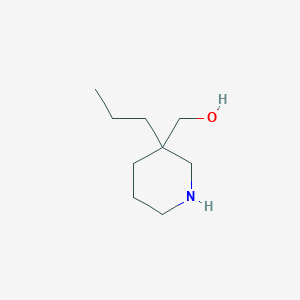

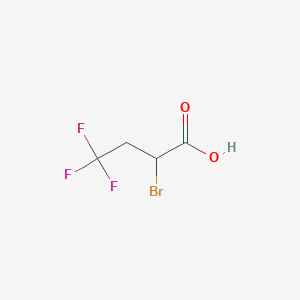

3-(Benzyloxy)-2-chloro-6-(chloromethyl)-4-iodopyridine

Übersicht

Beschreibung

3-(Benzyloxy)-2-chloro-6-(chloromethyl)-4-iodopyridine, commonly referred to as BCPI, is an organochlorine compound that has been studied extensively for its various applications in scientific research. It is a colorless, odourless compound that has a molecular weight of 431.89 g/mol and a melting point of 70-72°C. BCPI has been used for a wide range of applications, including the synthesis of pharmaceuticals, the study of its biochemical and physiological effects, and the investigation of its mechanism of action.

Wissenschaftliche Forschungsanwendungen

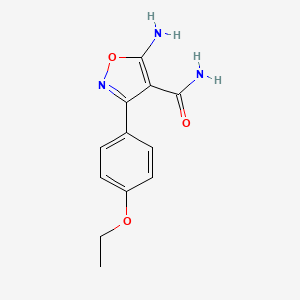

Synthesis of Paliperidone

Paliperidone synthesis involves a multi-step reaction starting with 2-amino-3-hydroxypyridine reacting with benzyl chloride to give 2-amino-3-benzyloxypyridine, which is then cyclized and subjected to a series of reactions including chlorination, reduction, and debenzylation to afford the key intermediate. This intermediate undergoes nucleophilic substitution to achieve paliperidone with an overall yield of about 35% (Ji Ya-fei, 2010).

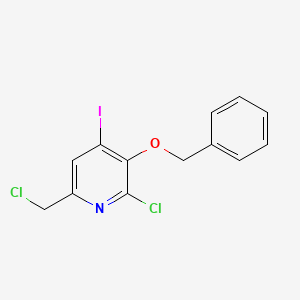

Ultrasound Assisted Synthesis of Anti-Tubercular Compounds

Novel derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide were synthesized using ultrasound as a green chemistry tool. These compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis and showed promising results with IC50 values of less than 1 µg/mL. The synthesized compounds were found to be non-cytotoxic against the HeLa cell line, and molecular docking studies suggested their potential as lead compounds in anti-tubercular drug discovery (Urja D. Nimbalkar et al., 2018).

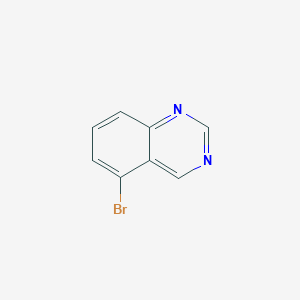

Halogen-rich Intermediate for Synthesis of Pyridines

5-Bromo-2-chloro-4-fluoro-3-iodopyridine, a halogen-rich intermediate, was synthesized using halogen dance reactions. This compound serves as a valuable building block for the synthesis of pentasubstituted pyridines, crucial for medicinal chemistry research. The methodology allows for the introduction of desired functionalities into the pyridine ring, expanding the possibilities for pharmaceutical research (Yong-Jin Wu et al., 2022).

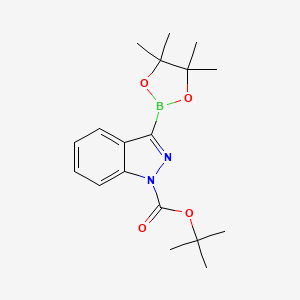

Benzo[4,5]furopyridines Synthesis

A concise synthesis strategy was developed to obtain all four possible benzo[4,5]furopyridine tricyclic heterocycles. This strategy utilized the alpha- and gamma-activation of chloropyridines along with palladium-mediated reactions, demonstrating an efficient synthesis route for these complex structures from simple chloropyridine precursors (W. Yue & J. Li, 2002).

Eigenschaften

IUPAC Name |

2-chloro-6-(chloromethyl)-4-iodo-3-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2INO/c14-7-10-6-11(16)12(13(15)17-10)18-8-9-4-2-1-3-5-9/h1-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQOYARQNLNWGCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(N=C2Cl)CCl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzyloxy)-2-chloro-6-(chloromethyl)-4-iodopyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-bromophenyl)(phenyl)methyl]ethane-1,2-diamine](/img/structure/B1371614.png)

![2-[4-Bromo-2-(trifluoromethyl)phenyl]amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide](/img/structure/B1371621.png)